molecular formula C9H10N4O B3111577 N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine CAS No. 18385-09-6

N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine

Cat. No. B3111577
CAS RN: 18385-09-6
M. Wt: 190.2 g/mol
InChI Key: SPDVTTFVOZOKQS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine, also known as MPTA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. MPTA belongs to the class of triazole compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Antimicrobial Activities

Several studies have reported the synthesis of 1,2,4-triazole derivatives, including compounds related to "N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine", showcasing antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives demonstrating good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Başoğlu et al. (2013) developed azole derivatives, including 1,2,4-triazole compounds, that displayed activity against tested microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Anticancer Activities

Research on 1,2,4-triazole derivatives has also extended into anticancer activities. Afnan H. Ghani and Ammar J. Alabdali (2022) synthesized gold (III) and nickel (II) complexes derived from a tetrazole-triazole compound, which showed cytotoxic effects against a breast cancer cell line (Ghani & Alabdali, 2022). Holla et al. (2003) conducted studies on Mannich bases derived from 1,2,4-triazoles, demonstrating slight potency against a panel of 60 cell lines from seven cancer types (Holla, Veerendra, Shivananda, & Poojary, 2003).

Corrosion Inhibition

The compound and its related derivatives have been explored for their role in corrosion inhibition. Al-amiery et al. (2020) synthesized and characterized 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, demonstrating superior inhibition efficiency against corrosion of mild steel (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Synthesis of Complex Molecules

The versatility of 1,2,4-triazole derivatives in synthesizing complex molecules has been highlighted in various studies. For example, the synthesis of 1,5-disubstituted 1,2,3-triazoles via a metal-free multi-component reaction from primary amine, ketones, and 4-nitrophenyl azide was reported by Vo (2020), showcasing the structural complexity and potential for further biological applications (Vo, 2020).

properties

IUPAC Name

N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-14-8-4-2-7(3-5-8)12-9-10-6-11-13-9/h2-6H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDVTTFVOZOKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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